5-Hydroxybenzo(a)pyrene
Description
Contextualization of Benzo(a)pyrene Metabolites within Polycyclic Aromatic Hydrocarbon Research
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. nih.govwikipedia.org They are formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco. nih.govtandfonline.com As a result, PAHs are widespread environmental pollutants found in the air, water, and soil. nih.govnih.gov Benzo(a)pyrene (B(a)P) is one of the most well-studied PAHs due to its potent carcinogenic properties. nih.govwikipedia.orgnih.gov
The biological activity of B(a)P is not inherent to the parent molecule but is a consequence of its metabolic activation within the body. nih.govoup.commdpi.com This process, primarily carried out by cytochrome P450 (CYP) enzymes, transforms B(a)P into a series of metabolites, some of which are highly reactive and can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. nih.govoup.commdpi.com The study of these metabolites is therefore a cornerstone of PAH research, providing critical insights into the mechanisms of B(a)P-induced carcinogenesis. The major metabolic pathways include the formation of epoxides, dihydrodiols, phenols, and quinones. oup.comresearchgate.net Among these, the "diol epoxide" pathway is considered the primary route to the ultimate carcinogenic form of B(a)P. nih.govresearchgate.net
Significance of 5-Hydroxybenzo(a)pyrene as a Key Metabolic Intermediate in Research Paradigms
Within the complex metabolic network of B(a)P, this compound (5-OH-B(a)P) emerges as a significant phenolic metabolite. ontosight.ai While not the ultimate carcinogen itself, its formation represents a critical step in the detoxification and bioactivation pathways of B(a)P. ontosight.ai The presence and quantity of 5-OH-B(a)P in biological samples can serve as a biomarker of exposure to the parent compound, B(a)P. ontosight.ai Research into 5-OH-B(a)P helps to elucidate the enzymatic processes involved in B(a)P metabolism and to understand the balance between detoxification and activation that ultimately determines the toxicological outcome of B(a)P exposure.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound is multifaceted, with several key objectives:
Understanding Metabolic Pathways: A primary goal is to delineate the specific enzymatic pathways leading to the formation of 5-OH-B(a)P and its subsequent metabolic fate. This includes identifying the specific cytochrome P450 isozymes involved in its production.
Investigating Biological Activity: Researchers aim to determine the biological activities of 5-OH-B(a)P itself, including its potential to be further metabolized into reactive species that can interact with DNA.
Developing Analytical Methods: A significant area of research focuses on the development of sensitive and specific analytical methods for the detection and quantification of 5-OH-B(a)P in various biological matrices, such as urine and tissues. uzh.chmdpi.com This is crucial for its use as a biomarker of B(a)P exposure.
Application in Human Biomonitoring: The ultimate application of this research is to use 5-OH-B(a)P as a reliable biomarker in human population studies to assess exposure to B(a)P from environmental and occupational sources. tandfonline.commdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[a]pyren-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-18-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(18)20(16)19(12)14/h1-11,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKZAPJXRMEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=CC=CC(=C54)C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178769 | |
| Record name | 5-Hydroxybenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24027-84-7 | |
| Record name | 5-Hydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24027-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxybenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxybenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF64SCV84C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Biotransformation Pathways of 5 Hydroxybenzo a Pyrene
Enzymatic Hydroxylation of Benzo(a)pyrene Precursors Leading to 5-Hydroxybenzo(a)pyrene Formation
The initial and rate-limiting step in the metabolism of Benzo(a)pyrene (B[a]P) is its oxidation, a process catalyzed by a superfamily of enzymes that lead to the formation of various hydroxylated derivatives, including this compound (5-OH-B[a]P). This metabolic activation is a critical determinant of the biological activity of B[a]P.
Role of Cytochrome P450 Monooxygenase Enzymes (CYPs) in this compound Generation
The Cytochrome P450 (CYP) superfamily of enzymes, particularly those in families 1, 2, and 3, are central to the Phase I metabolism of B[a]P. researchgate.net These enzymes catalyze the insertion of an oxygen atom into the B[a]P structure, producing phenols and epoxides. The formation of 5-OH-B[a]P is a result of this direct hydroxylation. Several specific CYP isozymes have been identified as key players in this process.
CYP2C19: Research using human recombinant CYPs has demonstrated that CYP2C19 is significantly involved in the metabolism of B[a]P. researchgate.net It contributes substantially to the formation of B[a]P-9-ol and is also a major contributor to the activation of B[a]P to B[a]P-7,8-dihydrodiol, a precursor to other hydroxylated forms. researchgate.netjst.go.jp
CYP3A4: This enzyme, which is highly expressed in the human liver, also contributes to B[a]P metabolism. researchgate.net Studies indicate that CYP3A4 is predominantly responsible for the formation of B[a]P-3-ol and is also a major enzyme in the generation of B[a]P-9-ol. researchgate.net
The relative contribution of these enzymes can vary depending on the tissue and individual genetic polymorphisms. psu.edu
Table 1: Key Cytochrome P450 Enzymes in Benzo(a)pyrene Hydroxylation
| Enzyme | Primary Role in B[a]P Metabolism | Key Metabolites Formed | Citation(s) |
|---|---|---|---|
| CYP1A1 | Principal enzyme for B[a]P activation and detoxification. | B[a]P-7,8-dihydrodiol, B[a]P-9-ol, B[a]P-3-ol, other phenols. | researchgate.netoup.compsu.edu |
| CYP1B1 | Significant contributor to B[a]P activation, especially in extrahepatic tissues. | B[a]P-7,8-dihydrodiol, various phenols. | oup.comnih.govnih.gov |
| CYP2C19 | Important in both activation and detoxification pathways in the liver. | B[a]P-7,8-dihydrodiol, B[a]P-9-ol. | researchgate.netjst.go.jp |
| CYP3A4 | Major contributor to the formation of specific phenolic metabolites in the liver. | B[a]P-3-ol, B[a]P-9-ol. | researchgate.net |
Involvement of Epoxide Hydrolases in Benzo(a)pyrene Metabolism Leading to Hydroxylated Products
Following the initial oxidation of B[a]P by CYPs to form epoxides (arene oxides), microsomal epoxide hydrolase (mEH) plays a critical role. nih.govsemanticscholar.org This enzyme catalyzes the hydrolysis of the epoxide ring to produce trans-dihydrodiols. psu.eduku.edu For instance, B[a]P-7,8-epoxide is converted to B[a]P-7,8-dihydrodiol. nih.gov This dihydrodiol is not an endpoint but a substrate for further oxidation by CYP enzymes, leading to the formation of diol epoxides, the ultimate carcinogenic metabolites. researchgate.net The formation of dihydrodiols is a pivotal step that precedes the generation of other hydroxylated products and represents a branch point between different metabolic fates for the B[a]P molecule. semanticscholar.org
Subsequent Phase II Biotransformation of this compound
Once formed, 5-OH-B[a]P and other phenolic metabolites undergo Phase II conjugation reactions. These pathways involve the addition of endogenous molecules such as glucuronic acid, sulfate (B86663), or glutathione (B108866), which significantly increases the water solubility of the metabolites, thereby deactivating them and facilitating their elimination from the body. semanticscholar.orgnih.gov
Glucuronidation Pathways of this compound and its Conjugates by UGTs
Glucuronidation is a major Phase II detoxification pathway for hydroxylated B[a]P metabolites, catalyzed by UDP-glucuronosyltransferases (UGTs). ku.edu These enzymes transfer a glucuronic acid moiety from the co-substrate UDP-glucuronic acid (UDPGA) to the hydroxyl group of 5-OH-B[a]P. acs.org Several UGT isoforms, with distinct but sometimes overlapping substrate specificities, are involved.
UGT1A7, UGT1A8, UGT1A10: These extrahepatic UGTs, particularly expressed in the aerodigestive tract, are crucial for detoxifying inhaled or ingested carcinogens. nih.govnih.gov UGT1A7 and UGT1A10 have demonstrated catalytic activity towards various hydroxybenzo(a)pyrenes, including 7-OH-B[a]P. nih.govnih.gov UGT1A10, in particular, exhibits high activity against multiple B[a]P phenols (3-OH, 7-OH, 9-OH) and is considered a key enzyme in PAH detoxification. researchgate.netpsu.edu UGT1A8 also shows activity towards B[a]P phenols like 3-OH-B[a]P. psu.edu Studies have specifically implicated the UGT1A7 isozyme in the glucuronidation of benzo(a)pyrene. aacrjournals.org
UGT2B1 and UGT2B2: Research on expressed rat UGTs showed that these isoforms also metabolize B[a]P phenols. UGT2B1 preferentially glucuronidated 4- and 11-hydroxybenzo(a)pyrene, while UGT2B2 was more active toward the 1-, 2-, 8-, and 9-hydroxy metabolites. nih.gov Notably, a related study found that the human enzyme UGT1A6 (formerly UGT1*6) was most active in glucuronidating This compound . nih.govnih.gov
Table 2: UGT Isoforms Involved in the Glucuronidation of Hydroxybenzo(a)pyrenes
| Enzyme | Substrate Specificity for B[a]P Phenols | Tissue Expression (Typical) | Citation(s) |
|---|---|---|---|
| UGT1A7 | Active towards 7-OH-B[a]P and other B[a]P metabolites. | Extrahepatic (e.g., esophagus, larynx). | aacrjournals.orgnih.govnih.gov |
| UGT1A8 | Active towards 3-OH-B[a]P. | Extrahepatic (e.g., esophagus, intestine). | psu.edunih.govnih.gov |
| UGT1A10 | High activity against 3-OH, 7-OH, and 9-OH-B[a]P. | Extrahepatic (e.g., esophagus, larynx, lung). | researchgate.netpsu.edunih.gov |
| UGT2B1 | Preferentially glucuronidates 4- and 11-OH-B[a]P (rat). | Liver, intestine. | nih.gov |
| UGT2B2 | Active towards 1-, 2-, 8-, and 9-OH-B[a]P (rat). | Liver. | nih.gov |
Sulfation Reactions of this compound by Sulfotransferases (SULTs)
Sulfation is another critical Phase II pathway where cytosolic sulfotransferase (SULT) enzymes catalyze the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 5-OH-B[a]P. researchgate.netpsu.edu This reaction forms a sulfate conjugate that is highly water-soluble. Studies using 3-hydroxybenzo(a)pyrene as a substrate have shown that multiple SULT isoforms can catalyze this reaction, including SULT1A1, SULT1A3, SULT1B1, and SULT1E1. researchgate.netnih.gov The kinetic parameters suggest that SULT1A1 and SULT1E1 have a high affinity for phenolic B[a]P metabolites. researchgate.net The formation of benzo[a]pyrene-3-sulfate is a well-documented outcome of this pathway, and it is expected that 5-OH-B[a]P follows a similar metabolic fate. psu.edu
Glutathione Conjugation Pathways of this compound and its Metabolites by Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are a family of enzymes that play a protective role by catalyzing the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. nih.gov While GSTs are primarily known for detoxifying the epoxide and diol epoxide metabolites of B[a]P, they are also involved in the metabolism of phenolic derivatives. nih.govacs.org Phenols such as 5-OH-B[a]P can undergo further oxidation, often by CYPs or peroxidases, to form reactive quinones (e.g., benzo(a)pyrene-quinones). semanticscholar.org These quinones are electrophilic and serve as substrates for GSTs. nih.gov The conjugation of glutathione to the quinone derivative of 5-OH-B[a]P effectively neutralizes its reactivity and prepares it for excretion, often as a mercapturic acid derivative after further processing. nih.govsemanticscholar.org
Molecular and Cellular Research on 5 Hydroxybenzo a Pyrene Interactions
Research on DNA Adduct Formation by 5-Hydroxybenzo(a)pyrene
The metabolic activation of benzo(a)pyrene (BaP), a widely studied polycyclic aromatic hydrocarbon (PAH), can lead to the formation of various metabolites, including this compound (5-OH-BaP). nih.govnih.gov These metabolites can undergo further biotransformation to reactive electrophilic intermediates that can covalently bind to cellular macromolecules like DNA, forming DNA adducts. This process is a critical step in the initiation of chemical carcinogenesis.
The covalent binding of BaP metabolites to DNA is a well-established mechanism of its carcinogenicity. researchgate.net The metabolic activation of BaP to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a multi-step process involving cytochrome P450 enzymes and epoxide hydrolase. researchgate.netnih.gov BPDE is a highly reactive electrophile that readily attacks nucleophilic sites on DNA bases.
While the diol-epoxide pathway is considered the major route for BaP-induced DNA damage, other pathways can also contribute to the formation of DNA adducts. For instance, the metabolism of 9-hydroxybenzo(a)pyrene (9-OH-BaP), another BaP metabolite, can lead to the formation of a reactive 9-OH-BaP-4,5-oxide. nih.gov This electrophilic intermediate has been shown to bind covalently to DNA, primarily with guanine (B1146940) (dG) and to a lesser extent with adenine (B156593) (dA) residues. nih.gov
Research has indicated that the formation of aralkyl-DNA adducts can also occur through a benzylic ester pathway, involving intermediates like 6-(hydroxymethyl)-BP and 6-(acetoxymethyl)-BP. nih.gov
The table below summarizes the key reactive intermediates of BaP and their precursors.
| Precursor Metabolite | Reactive Electrophilic Intermediate |
| Benzo(a)pyrene (BaP) | Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) |
| 9-Hydroxybenzo(a)pyrene (9-OH-BaP) | 9-OH-BaP-4,5-oxide |
| 6-Methyl-BP | 6-(Bromomethyl)-BP (in experimental settings) |
The interaction of reactive BaP metabolites with DNA results in the formation of specific DNA adducts. The most extensively studied adduct is formed from the reaction of BPDE with the exocyclic amino group (N²) of guanine, resulting in N²-(10-(7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrenyl))deoxyguanosine (dG-N²-BPDE). nih.govnih.gov Adducts with adenine (dA) at the N⁶ position have also been characterized. uwo.ca
Studies involving 9-OH-BaP have identified at least four distinct adducts with dG and a single adduct with dA. nih.gov The formation of these adducts suggests that the 4,5-oxide of 9-OH-BaP is the reactive intermediate. nih.gov Further research has aimed to characterize novel BaP-derived DNA adducts that may arise from the further metabolism of 9-OH-BaP. nih.gov
The specific stereochemistry of the BPDE molecule (i.e., anti- or syn-isomers) and its orientation relative to the DNA helix (intercalated or groove-bound) can influence the biological consequences of the adduct. uwo.ca
Below is a table detailing some of the characterized DNA adducts from BaP metabolites.
| Metabolite | DNA Base | Adduct Structure |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Guanine | N²-(10-(7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrenyl))deoxyguanosine |
| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) | Adenine | N⁶-(10-(7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrenyl))deoxyadenosine |
| 9-OH-BaP-4,5-oxide | Guanine | Multiple adducts identified |
| 9-OH-BaP-4,5-oxide | Adenine | Single adduct identified |
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The two primary pathways involved in repairing bulky lesions like those formed by BaP metabolites are Nucleotide Excision Repair (NER) and Base Excision Repair (BER). wikipedia.orgwikipedia.orgyoutube.com
Nucleotide Excision Repair (NER) is a versatile pathway that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgnih.gov The NER machinery, composed of a complex set of proteins, excises a short oligonucleotide containing the adduct. nih.govyoutube.comyoutube.com The resulting gap is then filled by DNA polymerase, using the undamaged strand as a template, and the final nick is sealed by DNA ligase. youtube.comyoutube.com Studies have shown that BaP-induced DNA damage can trigger an increase in the expression of genes involved in NER, such as XPB and XPC. nih.gov
Base Excision Repair (BER) is primarily responsible for the removal of smaller, non-helix-distorting base lesions that result from oxidation, alkylation, or deamination. wikipedia.orgyoutube.comnih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. youtube.comyoutube.com This site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. youtube.com While NER is the main pathway for bulky BaP adducts, BER may play a role in repairing some of the oxidative damage that can be associated with BaP metabolism.
The table below outlines the key features of NER and BER in response to BaP-induced DNA damage.
| DNA Repair Pathway | Key Features | Role in Repairing BaP-Induced Damage |
| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions. Involves a multi-protein complex for damage recognition, excision, and synthesis. | Primary pathway for the removal of bulky BPDE-DNA adducts. nih.govnih.gov |
| Base Excision Repair (BER) | Removes small, non-helix-distorting base lesions. Initiated by DNA glycosylases. | May be involved in repairing oxidative DNA damage associated with BaP metabolism. wikipedia.orgnih.gov |
Investigations into Protein Adduction by this compound and its Metabolites
In addition to DNA, reactive metabolites of BaP can also form adducts with proteins. This protein adduction can serve as a biomarker of exposure and may also have functional consequences for the cell.
Serum albumin is a major target for adduction by reactive electrophiles due to its high concentration in the blood and its long half-life. eie.gr The diol epoxide metabolites of BaP have been shown to form adducts with amino acid residues in serum albumin, such as histidine and lysine. eie.gr These protein adducts can be measured as a means of assessing exposure to BaP. eie.gr
The covalent modification of proteins by reactive metabolites can potentially alter their structure and function. While the formation of protein adducts is a key indicator of exposure, the specific functional consequences of adduction by 5-OH-BaP and its metabolites are an area of ongoing research. The impact of such modifications on protein function would depend on the specific protein targeted and the site of adduction.
Research on Epigenetic Modifications Induced by this compound
Studies on DNA Methylation Alterations by this compound
There is a significant body of research on how benzo(a)pyrene alters DNA methylation patterns, causing both hypomethylation and hypermethylation of genes, which can contribute to carcinogenesis. nih.govnih.gov These effects are often linked to the metabolic activation of BaP. encyclopedia.pub However, literature that isolates and investigates the direct impact of this compound on DNA methylation is not available in the reviewed search results.
Research on Histone Modification Changes Mediated by this compound
The influence of benzo(a)pyrene on histone modifications, such as the acetylation of specific histone residues (e.g., H3K9, H3K18, H3K27), has been documented. rsc.org These changes can regulate the expression of key genes, including the Aryl Hydrocarbon Receptor (AhR). rsc.org Specific investigations into histone modification changes mediated directly by this compound were not identified.
Investigations into MicroRNA (miRNA) Expression Modulation by this compound
Studies have demonstrated that benzo(a)pyrene exposure can alter the expression levels of various microRNAs, such as miR-126 and miR-190a, which are involved in regulating cell fate. nih.gov The modulation of miRNA processing is a recognized mechanism of xenobiotic toxicity. However, research that specifically examines the role of this compound in modulating miRNA expression is not present in the available literature.
Cellular Signaling Pathway Research in Response to this compound Exposure
Cellular signaling pathways are known to be disrupted by benzo(a)pyrene and its metabolites. This includes the activation of the AhR pathway and the induction of oxidative stress. While this compound is a product of BaP metabolism, its specific role and potency in activating these pathways compared to other metabolites are not well-defined in the retrieved sources.
Activation of Aryl Hydrocarbon Receptor (AhR) by this compound and its Research Implications
The Aryl Hydrocarbon Receptor is a key transcription factor activated by benzo(a)pyrene, leading to the transcription of metabolic enzymes like CYP1A1. nih.govnih.gov This activation is a critical step in the toxicity of BaP. While it is plausible that as a metabolite, this compound could interact with AhR, specific studies quantifying this activation and its downstream implications were not found.
Research on Oxidative Stress Induction and Antioxidant Responses to this compound
Benzo(a)pyrene is a well-established inducer of oxidative stress, leading to the generation of reactive oxygen species (ROS) and affecting the expression and activity of antioxidant enzymes. nih.govnih.govmemphis.edu This process is a key mechanism of its toxicity. The specific contribution of this compound to oxidative stress induction and the cellular antioxidant responses it elicits have not been specifically detailed in the available research.
Investigations into Apoptotic and Cell Cycle Control Pathway Modulations by this compound
Direct research on the modulation of apoptotic and cell cycle control pathways specifically by this compound is limited. However, extensive studies on its parent compound, benzo(a)pyrene, provide a framework for understanding the potential mechanisms through which its metabolites may exert cellular effects.
Benzo(a)pyrene is known to induce apoptosis and disrupt cell cycle progression through various mechanisms, often involving the activation of the p53 tumor suppressor protein and the modulation of the Bcl-2 family of proteins. mdpi.comresearchgate.netnih.govnih.gov
Role of p53 and Cell Cycle Arrest:
Upon cellular damage induced by compounds like BaP, the p53 protein is activated and can trigger cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. researchgate.net If the damage is too severe, p53 can initiate apoptosis. nih.gov Studies have shown that BaP exposure can lead to an accumulation of p53 and induce a G1 phase arrest in fibroblasts. researchgate.net However, some research also indicates that BaP can induce growth arrest through p53-independent mechanisms. researchgate.net
Involvement of the Bcl-2 Family and Caspases:
The Bcl-2 family of proteins plays a crucial role in regulating the mitochondrial pathway of apoptosis. Pro-apoptotic members like Bax can be upregulated by p53, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. nih.gov Conversely, anti-apoptotic members like Bcl-2 can inhibit this process. Research has demonstrated that BaP exposure can alter the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio and subsequent activation of caspase-3, culminating in apoptotic cell death. researchgate.netnih.gov
While these findings are well-established for benzo(a)pyrene, further research is necessary to determine the specific role of this compound in modulating these critical cellular pathways.
Table 1: Effects of Benzo(a)pyrene on Key Apoptotic and Cell Cycle Control Proteins
| Protein/Pathway | Effect of Benzo(a)pyrene Exposure | Cellular Outcome |
| p53 | Increased expression and activation | Cell cycle arrest, Apoptosis |
| Bax (Pro-apoptotic) | Upregulation | Promotion of apoptosis |
| Bcl-2 (Anti-apoptotic) | Downregulation | Inhibition of apoptosis is reduced |
| Caspase-3 | Activation (cleavage) | Execution of apoptosis |
| Cell Cycle Checkpoints | Arrest at G1/S or G2/M phase | Inhibition of cell proliferation |
Note: This data is based on research conducted on the parent compound, Benzo(a)pyrene, due to limited specific information on this compound.
Research on Chromosomal Aberrations and Gene Mutations Initiated by this compound
Investigations into the genotoxic potential of benzo(a)pyrene and its metabolites have revealed varying degrees of mutagenicity and clastogenicity. While the ultimate carcinogen is considered to be benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), other metabolites, including phenolic derivatives, have also been assessed for their ability to induce genetic damage.
Direct studies on this compound indicate that it possesses weak to no mutagenic activity. In a study examining various benzo(a)pyrene derivatives, this compound, along with other phenols, showed little or no mutagenic activity in several strains of Salmonella typhimurium. nih.gov Furthermore, in a mammalian cell culture system using Chinese hamster V79 cells, this compound had little to no effect on inducing mutations that confer resistance to 8-azaguanine. nih.gov This suggests that 5-OH-BaP is not a primary mutagenic metabolite of benzo(a)pyrene.
In contrast, the parent compound, benzo(a)pyrene, is a well-established genotoxin that can induce a range of chromosomal aberrations, including breaks, gaps, fusions, and rings. nih.gov The genotoxicity of BaP is dependent on its metabolic activation to reactive intermediates, primarily BPDE, which can form covalent adducts with DNA. mdpi.com These DNA adducts, if not repaired, can lead to misreplication of DNA and result in permanent gene mutations. The types of mutations frequently observed following BaP exposure include G to T transversions. nih.gov
The ability of benzo(a)pyrene quinones, another class of metabolites, to induce chromosomal aberrations has also been demonstrated. For instance, benzo(a)pyrene-3,6-quinone has been shown to cause high levels of triradials, dicentrics, and ring chromosomes in Chinese hamster epithelial liver cells. nih.gov
Table 2: Mutagenicity of Benzo(a)pyrene and its Derivatives
| Compound | Test System | Result | Reference |
| This compound | Salmonella typhimurium (strains TA1537, TA1538) | Little to no mutagenic activity | nih.gov |
| This compound | Chinese hamster V79 cells (8-azaguanine resistance) | Little to no effect | nih.gov |
| Benzo[a]pyrene (B130552) 4,5-oxide | Salmonella typhimurium (strains TA1537, TA1538) | Highly mutagenic | nih.gov |
| Benzo[a]pyrene 4,5-oxide | Chinese hamster V79 cells (8-azaguanine resistance) | Increased mutation frequency | nih.gov |
| Benzo[a]pyrene | Chinese hamster Don and CHO cells | Induction of chromosomal aberrations | nih.gov |
| Benzo[a]pyrene | Human cell lines (MCL-5, AHH-1) | G to T transversion mutations | nih.gov |
Enzymology and Genetic Factors in 5 Hydroxybenzo a Pyrene Metabolism Research
Genetic Polymorphisms in Enzymes Metabolizing Benzo(a)pyrene to 5-Hydroxybenzo(a)pyrene
The formation of 5-OH-BaP from BaP is a critical activation step, primarily mediated by the CYP1A1 and CYP1B1 enzymes. researchgate.netmdpi.com Genetic polymorphisms in the genes for these enzymes can influence the rate and profile of BaP metabolism, thereby affecting the levels of specific metabolites.
Studies on recombinant human CYP1A1 variants have shown differences in their ability to metabolize BaP. For instance, the wild-type enzyme (CYP1A1.1) has been shown to have a higher total metabolism rate for BaP compared to variants like CYP1A1.2 (I462V) and CYP1A1.4 (T461N). oup.com The formation of phenolic products is a major pathway, and variations in enzyme activity directly impact the levels of these metabolites. oup.com
The induction of CYP1A1 and CYP1B1 by BaP itself, regulated through the aryl hydrocarbon receptor (AhR), further complicates the metabolic landscape. nih.govoup.comiiarjournals.org Genetic polymorphisms affecting the inducibility or activity of these enzymes are therefore crucial in determining the steady-state levels of metabolites like 5-OH-BaP.
Table 1: Research Findings on CYP Gene Variations and Benzo(a)pyrene Metabolism
| Gene (Variant) | Amino Acid Change | Key Research Finding |
|---|---|---|
| CYP1A1.2 | I462V | Exhibited lower total BaP metabolism rate compared to wild-type (CYP1A1.1). oup.com |
| CYP1A1.4 | T461N | Showed an intermediate BaP metabolism rate between wild-type and CYP1A1.2. oup.com |
| CYP1B1.4 | Asn453Ser | Displayed a somewhat decreased clearance for BaP metabolism compared to wild-type. aacrjournals.org |
| CYP1B1.7 | Arg48Gly, Ala119Ser, Leu432Val, Ala443Gly | Exhibited a significantly decreased capacity for the formation of (±)-benzo[a]pyrene-trans-7,8-dihydrodiol from BaP. aacrjournals.org |
Genetic Polymorphisms in Enzymes Metabolizing this compound
Once formed, 5-OH-BaP and other phenolic metabolites are targeted by Phase II conjugation enzymes. These enzymes, including UGTs, SULTs, and GSTs, play a crucial role in detoxification. nih.gov Genetic polymorphisms in these enzymes are significant as they can impair the clearance of potentially reactive metabolites.
Phenolic metabolites of BaP are known substrates for both UGTs and SULTs. nih.gov The UGT superfamily, particularly the UGT1A and UGT2B subfamilies, is responsible for glucuronidating a wide array of compounds. nih.govphysiology.org Specific isoforms like UGT1A1, UGT1A7, UGT1A9, and UGT1A10 are known to be active against various BaP metabolites. acs.org Polymorphisms in UGT genes, such as the well-studied UGT1A1*28 variant, can lead to reduced enzyme activity and have been associated with altered drug responses and disease susceptibility. nih.gov Research has shown that variations in UGT1A1 can influence the levels of BaP-DNA adducts, highlighting the importance of this pathway in detoxification. nih.gov
Sulfotransferases (SULTs) also participate in the conjugation of hydroxylated BaP metabolites. clemson.edu Genetic variations in SULT genes can alter protein function and have been linked to cancer risk, with some polymorphisms showing ethnicity-specific frequencies. researchgate.net
Table 2: Research Significance of UGT, SULT, and GST Gene Variations in BaP Metabolite Conjugation
| Gene Family | Gene (Variant) | Research Significance |
|---|---|---|
| UGT | UGT1A1 (*28) | Associated with reduced enzyme activity and altered detoxification of carcinogens. nih.govnih.gov |
| UGT | UGT1A (General) | UGT1A7, UGT1A8, UGT1A9, and UGT1A10 are active in conjugating various PAH metabolites. acs.org |
| SULT | SULT1A1 | Common polymorphisms are associated with cancer risk and vary by ethnicity. researchgate.net |
| GST | GSTM1 (null) | Associated with increased risk for certain cancers and higher levels of BaP-DNA adducts. aacrjournals.orgoup.com |
| GST | GSTT1 (null) | Polymorphism linked to decreased conjugation of xenobiotic metabolites. ijdvl.com |
| GST | GSTP1 (Ile105Val) | Affects the detoxification of BaP diol epoxide, a major carcinogen from tobacco smoke. nih.govspandidos-publications.com |
Research on Inter-individual Variability in this compound Biotransformation Capacities
The biotransformation of BaP, including the formation and subsequent metabolism of 5-OH-BaP, exhibits vast inter-individual differences. This variability is a consequence of the complex interplay of genetic polymorphisms in both Phase I and Phase II enzymes, as well as environmental factors and lifestyle choices like smoking. oup.comru.nl
Research using cultured human tissues has quantified this variability directly. For example, a study on cultured human bronchi revealed a 75-fold interindividual variation in the binding of BaP to DNA, which is a downstream consequence of metabolic activation. nih.gov Similarly, studies on human lymphocytes have observed over 200-fold interindividual variability in the glucuronidation of BaP metabolites. oup.com This study found a direct correlation between decreased glucuronidation capacity and increased cytotoxicity, underscoring the protective role of this pathway. oup.com
The variability in urinary excretion of BaP metabolites among occupationally exposed workers further highlights these individual differences. nih.gov The metabolic profile of an individual is influenced by the unique combination of their genetic makeup, including the various polymorphic forms of CYP, UGT, SULT, and GST enzymes. This genetic mosaic dictates the balance between metabolic activation to reactive species and detoxification to excretable conjugates, ultimately influencing an individual's susceptibility to the harmful effects of BaP. oup.comoup.com
Advanced Analytical Methodologies for 5 Hydroxybenzo a Pyrene Research
Chromatographic Techniques for 5-Hydroxybenzo(a)pyrene Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 5-OH-BaP, providing the necessary separation from its parent compound, benzo(a)pyrene (BaP), and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prominently used methods.
High-Performance Liquid Chromatography (HPLC) Applications in this compound Research
HPLC is a powerful and efficient method for the separation of BaP metabolites. nih.govaacrjournals.org It is widely employed for the analysis of 5-OH-BaP in various biological and environmental samples. nih.govaacrjournals.orgnih.govastm.org The technique's versatility allows for the use of different column types and mobile phase compositions to achieve optimal separation.
Reverse-phase HPLC, often utilizing a C18 column, is a common approach for separating BaP and its metabolites. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to resolve complex mixtures of these compounds. nih.gov For instance, a gradient of acetonitrile (B52724) and water can effectively separate 5-OH-BaP from other metabolites like dihydrodiols and diones. nih.gov The use of methanol (B129727) and water gradients is also a well-established practice. aacrjournals.orgnih.gov
Detection in HPLC analysis of 5-OH-BaP is typically achieved using ultraviolet (UV) or fluorescence detectors. nih.govnih.govblackmeditjournal.org UV detection at a wavelength of 254 nm has been shown to provide high sensitivity for BaP and its metabolites. nih.govblackmeditjournal.org Fluorescence detection offers enhanced selectivity and sensitivity, which is particularly advantageous when analyzing samples with low concentrations of the target analyte. nih.govrsc.org
Recent advancements in HPLC technology, such as the use of Ultra-Performance Liquid Chromatography (UPLC), have enabled even faster and more efficient separations. restek.comnih.gov These systems operate at higher pressures and use smaller particle size columns, resulting in improved resolution and reduced analysis times. restek.com
Table 1: HPLC Methods for the Analysis of Benzo(a)pyrene Metabolites
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Nucleosil® C18 | Acetonitrile/water gradient | UV (254 nm) | Separation of BaP and its metabolites from rat hepatic microsomes | nih.gov |
| Ultrasphere® ODS, C18 | Methanol/water gradient | UV (254 nm) | Separation of BaP metabolites | nih.gov |
| XBridge BEH C18 | Methanol/water gradient | APCI-MS/MS | Determination of BaP in food samples | researchgate.net |
| Pinnacle II PAH | Not specified | UV | Fast analysis of PAHs | restek.com |
| Waters Acquity UPLC BEH C18 | Acetonitrile/water with formic acid | Not specified | Separation of [14C]-BaP and metabolites in human plasma | nih.gov |
Gas Chromatography (GC) Methodologies for this compound Research
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another cornerstone technique for the analysis of 5-OH-BaP. researchgate.netd-nb.info Due to the low volatility and polar nature of hydroxylated PAHs like 5-OH-BaP, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. d-nb.infokoreascience.or.kr
Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). nih.gov The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers are more amenable to GC separation and detection. nih.gov For instance, derivatization with a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) has been used for the analysis of hydroxy-PAHs. d-nb.info Another approach involves ethylation using alkyl iodide, which has been shown to improve the resolution and detection of monohydroxylated metabolites in both GC and LC. koreascience.or.kr
GC-MS provides high sensitivity and specificity, allowing for the confident identification and quantification of 5-OH-BaP, even in complex matrices. researchgate.nethpst.cz The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for analyzing trace levels of the analyte in biological samples like urine. hpst.cznih.gov High-resolution GC-MS methods have also been developed for the simultaneous determination of several PAH metabolites, demonstrating excellent sensitivity and specificity. researchgate.net
Table 2: GC-MS Methods for the Analysis of Hydroxylated PAHs
| Derivatization Agent | Analytical Technique | Application | Key Findings | Reference |
|---|---|---|---|---|
| Alkyl iodide (ethylation) | GC/MS | Determination of BaP and its hydroxylated metabolites in rat urine and plasma | Improved resolution and detection of mono-hydroxylated metabolites. | koreascience.or.kr |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS/MS | High-throughput analysis of urinary hydroxy PAHs | TBDMS derivatives showed higher intensity than TMS derivatives. | nih.gov |
| Not specified | GC-NICI-MS/MS | Quantification of urinary BaP-(7R,8S,9R,10S)-tetrol | Highly sensitive method with an LLOQ of 50 pg/L. | nih.gov |
| Not specified | GC-MS/MS | Measurement of hydroxylated PAH metabolites in human urine | LOQs as low as 2.5 parts per trillion (ppt). | hpst.cz |
Spectroscopic Techniques for this compound Detection and Structure Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural characterization of 5-OH-BaP and its metabolites. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for this purpose.
Mass Spectrometry (MS) Approaches for this compound and its Metabolites
Mass spectrometry (MS), especially when coupled with a chromatographic separation technique like HPLC or GC, is a powerful tool for the analysis of 5-OH-BaP. nih.govpsu.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous determination of multiple hydroxylated PAHs in biological fluids like urine. nih.govmdpi.com
LC-MS/MS methods often employ atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) to generate ions from the analytes. researchgate.netpku.edu.cn The use of multiple reaction monitoring (MRM) mode, where specific precursor and product ion pairs are monitored, provides excellent selectivity and allows for quantification even at very low concentrations. researchgate.net For instance, a sensitive LC-MS/MS method for urinary 3-hydroxybenzo(a)pyrene (a positional isomer of 5-OH-BaP) reported a lower limit of quantification (LLOQ) of 50 pg/L. mdpi.com Derivatization with reagents like dansyl chloride can also be employed to enhance the ionization efficiency and sensitivity of hydroxylated PAHs in LC-ESI-MS/MS analysis. pku.edu.cn
GC-MS is also widely used, often requiring a derivatization step to make the hydroxylated metabolites volatile. researchgate.net The mass spectra obtained provide valuable information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of organic molecules, including 5-OH-BaP. While not as sensitive as mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule.
¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types of NMR experiments used. ¹H NMR provides information about the number of different types of protons, their chemical shifts, and their coupling patterns, which can be used to deduce the connectivity of atoms in the molecule. ¹³C NMR provides information about the carbon skeleton of the molecule. oregonstate.educareerendeavour.com
Predicted ¹³C NMR spectra for related compounds like benzo[a]pyrene-7,8-diol are available in databases and can serve as a reference for interpreting the spectra of 5-OH-BaP. hmdb.ca Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, further aiding in the complete assignment of the NMR spectra and confirming the structure of the compound. rsc.org
Immunochemical Assays for this compound and its Adducts
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive approach for the detection and quantification of PAHs and their metabolites, including adducts formed with DNA and proteins. nih.govresearchgate.netacs.org These assays are based on the specific binding of an antibody to the target analyte. researchgate.net
ELISA kits have been developed for the detection of benzo[a]pyrene (B130552) diol epoxide (BPDE)-DNA adducts, which are biomarkers of exposure to the ultimate carcinogenic metabolite of BaP. mybiosource.comcellbiolabs.comdovepress.comresearchgate.net These kits typically utilize a monoclonal or polyclonal antibody that specifically recognizes the BPDE-DNA adduct. mybiosource.comnih.gov The assay involves immobilizing the sample containing the adducts onto a microplate, followed by the addition of the primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. The addition of a substrate for the enzyme results in a colorimetric or fluorescent signal that is proportional to the amount of adduct present. mybiosource.com
Sandwich ELISAs have also been developed for measuring intact BPDE-HSA (human serum albumin) adducts directly in human plasma. nih.gov These assays use one antibody to capture the adduct and a second, labeled antibody to detect it, offering a stable biomarker of BaP exposure integrated over a period of about a month. nih.gov
While immunoassays are generally developed for a class of compounds, their cross-reactivity can sometimes be leveraged to detect metabolites. mdpi.com However, for specific quantification of 5-OH-BaP, chromatographic methods are generally preferred due to their higher specificity. Immunochemical methods are particularly valuable for high-throughput screening of a large number of samples and for detecting bulky adducts that are difficult to analyze by chromatographic techniques. researchgate.netresearchgate.net
Sample Preparation Strategies for this compound Analysis in Biological and Environmental Research Matrices
The accurate analysis of this compound in complex biological and environmental matrices necessitates robust sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis. The choice of method depends on the matrix type, the required sensitivity, and the analytical instrument to be used.
For biological matrices such as urine, which is a common medium for biomonitoring of PAH exposure, a key initial step is the enzymatic hydrolysis of conjugated metabolites. pjoes.comwisdomlib.org In the body, hydroxylated PAHs are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. pku.edu.cn Therefore, treatment with β-glucuronidase and arylsulfatase is essential to release the free hydroxylated metabolites, including 5-OH-BaP, for subsequent extraction. wisdomlib.orgnih.gov
Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and pre-concentration of hydroxylated PAHs from aqueous samples like urine and water. mdpi.comnih.govmdpi.com Various sorbent materials are used, with C18 being a common choice due to its hydrophobicity. pku.edu.cnnih.gov The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analytes with an appropriate organic solvent. For instance, a method for analyzing parent and hydroxylated PAHs in urine utilized a combination of Bond Elute Plexa and C18 SPE cartridges in series, with elution using dichloromethane (B109758) and ethyl acetate. nih.gov The efficiency of SPE can be affected by the presence of other organic matter, such as humic acids in surface water, which can associate with hydrophobic PAHs and reduce their recovery with conventional reversed-phase SPE. researchgate.net
Liquid-Liquid Extraction (LLE) is another classical and effective method for extracting PAHs and their metabolites. koreascience.or.kr This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents like n-hexane and dichloromethane are commonly used. koreascience.or.kr One study on the analysis of BaP and its hydroxylated metabolites in rat urine and plasma found that LLE with n-hexane for urine and acetone (B3395972) for plasma yielded high extraction recoveries, ranging from 90.3% to 106.3%. psu.eduresearchgate.net
Advanced and Miniaturized Extraction Techniques have been developed to reduce solvent consumption, shorten extraction times, and improve efficiency. These include:
Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to enhance the extraction of analytes from solid samples like PM2.5 filters. nih.gov
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes directly from the sample.
Dispersive Liquid-Liquid Microextraction (DLLME): A microextraction technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, creating a cloudy solution with a large surface area for efficient extraction. mdpi.com
Following extraction, a derivatization step is often necessary, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). pku.edu.cnresearchgate.net Derivatization converts the polar hydroxyl group into a less polar and more volatile derivative, improving chromatographic performance and detection sensitivity. Silylation agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.gov A study on the sensitive determination of 3-hydroxybenzo[a]pyrene in human urine employed derivatization with dansyl chloride, which significantly enhanced the signal in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) analysis, achieving a very low limit of quantification of 0.3 ng/L. pku.edu.cn
The table below summarizes various sample preparation and analytical methods used for the determination of hydroxylated benzo[a]pyrene isomers in different matrices.
Table 1: Sample Preparation and Analytical Methods for Hydroxylated Benzo(a)pyrene Isomers
| Matrix | Preparation Method | Analytical Technique | Key Findings (Recovery %, LOD) |
|---|---|---|---|
| Human Urine | Enzymatic hydrolysis, C18-SPE, LLE, derivatization with dansyl chloride | UHPLC-ESI-MS/MS | Recovery: 68.7% for 3-OHBaP; LOQ: 0.3 ng/L for 3-OHBaP. pku.edu.cn |
| Human Urine | Enzymatic hydrolysis, SPE (Plexa and C18), derivatization with MTBSTFA | GC-MS | Recovery: 14.3% to 125% for various OH-PAHs; LOD: 6.0 to 181 pg/mL for OH-PAHs. nih.gov |
| Rat Urine & Plasma | LLE (n-hexane for urine, acetone for plasma), derivatization with ethyl iodide | HPLC/FLD & GC/MS | Recovery: 90.3-101.6% (urine), 95.7-106.3% (plasma); LOD: 0.01-0.1 ng/mL (urine), 0.1-0.4 ng/mL (plasma). psu.eduresearchgate.net |
| Human Urine | Enzymatic hydrolysis, SPE, derivatization | LC-MS/MS | LLOQ: 50 pg/L for 3-OH-BaP; Recovery: 89-121%. mdpi.com |
| Surface Water | SPE (C18) | HPLC-FLD | Recovery can be negatively affected by humic acids. researchgate.net |
| PM2.5 Filters | Pressurized Liquid Extraction (PLE), derivatization with MTBSTFA | GC-MS | LOD: 5.2 to 155 pg/m³ for OH-PAHs. nih.gov |
| Water | Automated SPE (C18) | HPLC-FLD | Method for parent BaP, showcasing automation potential. fishersci.com |
The selection of an appropriate sample preparation strategy is a critical step that directly impacts the quality and reliability of the analytical results for this compound and its isomers.
Environmental and Ecological Research Perspectives on 5 Hydroxybenzo a Pyrene
Research on Environmental Occurrence and Distribution of 5-Hydroxybenzo(a)pyrene
The environmental presence of this compound is intrinsically linked to the distribution of its parent compound, benzo(a)pyrene. BaP is a ubiquitous environmental contaminant originating from the incomplete combustion of organic materials, such as fossil fuels and wood. nih.govmdpi.com Consequently, this compound is expected to be found in environments contaminated with BaP, arising from the metabolic activities of organisms or through abiotic transformation processes.
Direct quantification of this compound in environmental matrices is challenging and not as commonly reported as for its parent compound, BaP. However, the widespread detection of BaP provides a strong indication of the potential for this compound to be present.
Air: Atmospheric concentrations of BaP are well-documented and vary significantly between rural and urban or industrial areas. In rural areas, total PAH concentrations can be as low as 0.03–0.60 ng/m³, while in industrial and highly urbanized regions, they can reach 1344.4–12,300 ng/m³. nih.gov BaP levels in ambient particulate matter have been recorded to range from 0.01 to 15.0 ng/m³. nih.gov Given that PAHs can undergo photochemical reactions in the atmosphere, it is plausible that this compound is formed in the air, although specific concentration data is limited. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques used for the determination of PAHs and their derivatives in air samples. csic.esnih.gov
Water: In aquatic environments, BaP has been detected in both surface waters and sediments. Reported concentrations in superficial waters range from 1.0 × 10⁻² to 4.30 × 10⁵ ng/L, and in aquatic sediments from 0.02 to 64,000 ng/g. nih.gov A study on surface water in a lake in Hebei, China, detected several hydroxylated PAHs, with concentrations of some compounds reaching up to 286.54 ng/L, highlighting the presence of these metabolites in aquatic systems. mdpi.com Analytical methods for detecting hydroxylated PAHs in water often involve solid-phase extraction followed by HPLC with fluorescence or mass spectrometry detection. csic.esmdpi.com
Soil: Soils, particularly in urban and industrial areas, are significant sinks for PAHs. Total PAH levels in urban soils have been found to vary widely, from 0.14 to 1.77 × 10⁶ ng/g. nih.gov One study on the photodegradation of BaP in neutral soil identified this compound as one of the degradation products. researchgate.net This confirms its presence in soil environments as a result of abiotic transformation. Analytical methods for soil samples typically involve extraction with an organic solvent, clean-up steps, and subsequent analysis by GC-MS or HPLC. nih.gov
Table 1: Reported Concentration Ranges of Benzo(a)pyrene (Parent Compound of this compound) in Different Environmental Matrices
| Environmental Matrix | Concentration Range | Reference(s) |
| Air (Rural) | 0.03–0.60 ng/m³ (Total PAHs) | nih.gov |
| Air (Industrial/Urban) | 1344.4–12,300 ng/m³ (Total PAHs) | nih.gov |
| Air (Ambient PM) | 0.01–15.0 ng/m³ | nih.gov |
| Superficial Waters | 1.0 × 10⁻² – 4.30 × 10⁵ ng/L | nih.gov |
| Aquatic Sediments | 0.02–64,000 ng/g | nih.gov |
| Urban Soils | 0.14–1.77 × 10⁶ ng/g (Total PAHs) | nih.gov |
| Forest Soils | 2.00–9.04 × 10³ ng/g (Total PAHs) | nih.gov |
| Rural Soils | 1.59–5.87 × 10³ ng/g (Total PAHs) | nih.gov |
Research on Environmental Transformation and Fate of this compound
The environmental persistence and fate of this compound are governed by various transformation processes, including photodegradation and microbial degradation. These processes determine the compound's residence time and potential for ecological impact.
Photodegradation is a key abiotic process that contributes to the transformation of PAHs in the environment, particularly in the presence of sunlight. Research has shown that the photolysis of benzo(a)pyrene in aqueous solutions can yield several oxygenated products, including quinones. nih.gov A study focusing on the photocatalytic degradation of BaP using iron oxides in different soil types identified this compound as a degradation product in neutral soil. researchgate.net This indicates that sunlight can mediate the transformation of BaP to this compound in soil environments. The process is influenced by factors such as the type of soil, pH, and the presence of photocatalytic substances. researchgate.net
Microbial degradation is a significant pathway for the breakdown of PAHs in the environment. Various bacteria and fungi have been shown to metabolize benzo(a)pyrene, often initiating the process through oxidation.
Bacterial degradation of BaP typically involves dioxygenase enzymes that introduce two hydroxyl groups into the aromatic ring system, leading to the formation of dihydrodiols. mdpi.com These intermediates can be further metabolized. For instance, a consortium of bacterial strains including Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus has been shown to degrade BaP, with the proposed pathway involving the formation of dihydroxy-BaP. mdpi.com While specific mention of this compound is less common in bacterial degradation studies, the formation of various hydroxylated intermediates is a well-established step.
Fungal degradation of BaP can proceed through different enzymatic pathways. Some fungi utilize extracellular enzymes, while others employ intracellular cytochrome P450 monooxygenases. nih.gov The latter mechanism is analogous to the metabolic pathways in mammals and can lead to the formation of various hydroxylated metabolites. For example, some non-ligninolytic fungi like Penicillium janthinellum can transform BaP into polar metabolites. nih.gov
Table 2: Examples of Microorganisms Involved in Benzo(a)pyrene Degradation
| Microorganism Type | Species/Consortium | Key Findings | Reference(s) |
| Bacteria | Consortium (Bradyrhizobium japonicum, Micrococcus luteus, Bacillus cereus) | Capable of degrading BaP, with a proposed pathway involving dihydroxy-BaP formation. | mdpi.com |
| Bacteria | Mycobacterium sp. | Known to degrade pyrene (B120774) and other PAHs, often initiating attack with dioxygenases. | nih.govmdpi.com |
| Fungi | Penicillium janthinellum | Transforms BaP and other PAHs into polar metabolites. | nih.gov |
| Fungi | Fungal-bacterial cocultures | Showed enhanced degradation of high-molecular-weight PAHs like BaP. | nih.gov |
Research on Biomarker Development for this compound Exposure in Environmental Organisms
The detection of PAH metabolites in the tissues and bodily fluids of organisms serves as a valuable biomarker for assessing exposure to these pollutants. In fish, PAHs are rapidly metabolized in the liver, and the resulting metabolites are excreted into the bile. ifremer.frnih.govhelcom.fimdpi.com Therefore, the analysis of bile for hydroxylated PAH metabolites is a widely used method for monitoring PAH exposure in aquatic environments. ifremer.frnih.govhelcom.fimdpi.com
Concentrations of major PAH metabolites, such as 1-hydroxypyrene, 1-hydroxyphenanthrene, and 3-hydroxybenzo(a)pyrene, have been measured in the bile of various fish species to assess environmental contamination. ifremer.frnih.govhelcom.fi For example, studies on fish from the North Sea and other European waters have used the levels of these metabolites to demonstrate a gradient of PAH contamination from less polluted offshore regions to more contaminated coastal areas. ifremer.frnih.gov While 3-hydroxybenzo(a)pyrene is frequently cited as a key biomarker, the use of this compound is less documented but holds similar potential due to being a direct metabolite of BaP. The development of sensitive analytical techniques, such as HPLC with fluorescence detection and LC-MS/MS, has been crucial for the quantification of these biomarkers at low concentrations. nih.govhelcom.fi
The analysis of PAH metabolites in aquatic invertebrates is also an area of research, although some species, like bivalve mollusks, have a more limited capacity for PAH biotransformation compared to fish. vliz.be
Table 3: Common Hydroxylated PAH Biomarkers in Fish Bile
| Biomarker | Parent PAH | Significance | Reference(s) |
| 1-Hydroxypyrene | Pyrene | A major and frequently measured biomarker of general PAH exposure. | ifremer.frnih.govhelcom.fimdpi.com |
| 1-Hydroxyphenanthrene | Phenanthrene | Used alongside other metabolites to assess PAH contamination. | ifremer.frnih.govhelcom.fi |
| 3-Hydroxybenzo(a)pyrene | Benzo(a)pyrene | A key biomarker for exposure to the carcinogen BaP. | ifremer.frnih.govhelcom.fi |
Future Directions and Research Gaps in 5 Hydroxybenzo a Pyrene Studies
Emerging Research Areas in 5-Hydroxybenzo(a)pyrene Biotransformation and Action
While the initial formation of 5-OH-BaP from BaP is a recognized metabolic step, its subsequent biotransformation and the precise mechanisms of its biological action are emerging as critical areas of research. Future studies should prioritize a deeper understanding of the enzymatic pathways involved and the functional consequences of 5-OH-BaP's metabolic products.
A primary focus is the further metabolism of 5-OH-BaP. Research indicates that phenolic metabolites of BaP, such as 5-OH-BaP, can undergo further enzymatic reactions. For instance, studies have shown that 3-hydroxybenzo(a)pyrene is a substrate for both adenosine (B11128) 3'-phosphate 5'-phosphosulfate (PAPS)-sulfotransferase and UDP-glucuronosyltransferase, leading to the formation of sulfate (B86663) and glucuronide conjugates. nih.gov Similar comprehensive investigations into the conjugation of 5-OH-BaP are warranted to understand its detoxification and elimination pathways.
Moreover, the potential for 5-OH-BaP to be converted into more reactive species is a significant concern. The formation of quinones from hydroxylated PAHs is a known activation pathway. nih.gov Therefore, an emerging research area is the investigation of whether 5-OH-BaP is a precursor to benzo(a)pyrene-quinones and the elucidation of the enzymatic processes involved, such as the role of dihydrodiol dehydrogenases. researchgate.net Understanding the balance between detoxification (e.g., conjugation) and bioactivation (e.g., oxidation to quinones) of 5-OH-BaP is crucial for assessing its ultimate toxicological impact.
Methodological Advancements Needed for this compound Research
Advancements in analytical methodologies are paramount for progressing our understanding of 5-OH-BaP. The development of more sensitive and specific detection techniques is crucial, particularly given the low concentrations at which this metabolite may be present in biological and environmental samples. tandfonline.com
Current methods for the analysis of PAH metabolites often rely on high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection (GC-MS). nih.govnih.gov While effective, these methods could be enhanced to improve resolution and sensitivity for specific isomers like 5-OH-BaP. The development of optimized HPLC methods with advanced columns and gradient elution systems will be beneficial for separating 5-OH-BaP from other closely related metabolites. nih.gov
Furthermore, there is a need for analytical standards and certified reference materials for 5-OH-BaP to ensure the accuracy and comparability of data across different laboratories. The availability of such standards is often a limiting factor in the quantitative analysis of specific PAH metabolites.
The table below summarizes some of the current and emerging analytical techniques applicable to 5-OH-BaP research.
| Analytical Technique | Application in 5-OH-BaP Research | Potential Advancements |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Quantification of hydroxylated PAH metabolites in biological samples. nih.gov | Development of more selective fluorescent derivatization agents; enhanced chromatographic separation of isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of PAHs and their metabolites in various matrices. nih.govnih.gov | Improved derivatization techniques for enhanced volatility and ionization of 5-OH-BaP; high-resolution MS for unambiguous identification. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection of PAH metabolites in complex samples like bile. researchgate.net | Development of novel ionization sources; application of ion mobility spectrometry for enhanced isomer separation. |
| Low Temperature-Molecular Luminescence Spectrometry (LT-MLS) | Sensitive detection of PAHs in food samples. nih.gov | Adaptation and validation of the technique for specific detection of 5-OH-BaP in biological matrices. |
Unexplored Research Questions Regarding this compound Interactions and Implications
Several critical research questions regarding the interactions and implications of 5-OH-BaP remain largely unexplored. Addressing these questions is essential for a comprehensive risk assessment of BaP exposure.
A key area of uncertainty is the interaction of 5-OH-BaP with other environmental pollutants. Humans and wildlife are typically exposed to complex mixtures of chemicals, and the synergistic or antagonistic effects of these co-exposures are poorly understood. nih.govresearchgate.net Future research should investigate how the presence of other common contaminants, such as other PAHs, heavy metals, or pesticides, influences the biotransformation and toxicity of 5-OH-BaP.
The role of the microbiome in the metabolism of 5-OH-BaP is another significant research gap. Gut and soil microorganisms are known to biotransform PAHs, but their specific capacity to metabolize 5-OH-BaP and the nature of the resulting metabolites are not well-documented. researchgate.net Understanding the contribution of microbial metabolism is crucial for accurately modeling the fate and effects of 5-OH-BaP in different organisms and ecosystems.
Furthermore, the potential for 5-OH-BaP to form DNA and protein adducts warrants more detailed investigation. While the focus has largely been on the diol-epoxide pathway of BaP for DNA adduction, the reactivity of 5-OH-BaP and its potential secondary metabolites towards macromolecules should not be overlooked. nih.gov Studies utilizing advanced analytical techniques are needed to identify and quantify any specific adducts formed from 5-OH-BaP.
Finally, the impact of 5-OH-BaP on non-genotoxic endpoints, such as endocrine disruption and immunotoxicity, is an area ripe for exploration. The interaction of hydroxylated PAHs with nuclear receptors and their potential to modulate immune responses are emerging areas of concern that require dedicated research.
Integrative Research Approaches for Comprehensive Understanding of this compound
To achieve a holistic understanding of 5-OH-BaP, future research must move towards more integrative approaches that combine data from multiple levels of biological organization. Systems toxicology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this purpose. nih.gov
Applying a systems toxicology approach to study the effects of 5-OH-BaP can help to identify key pathways and networks perturbed by this metabolite. This can provide a more comprehensive picture of its mode of action beyond a single molecular target. For example, investigating the transcriptional response of cells to 5-OH-BaP exposure can reveal changes in genes involved in metabolism, DNA repair, cell cycle control, and other critical processes. nih.gov
In silico approaches, such as physiologically based kinetic (PBK) modeling, are also vital for integrating in vitro data and predicting in vivo outcomes. nih.gov Developing a specific PBK model for 5-OH-BaP would allow for better prediction of its distribution, metabolism, and excretion in different species, including humans. This can aid in risk assessment by translating external exposure levels to internal target tissue doses. nih.gov
Combining these advanced in vitro and in silico models with targeted in vivo studies will be essential for validating predictions and filling the remaining knowledge gaps. This integrative strategy will ultimately lead to a more comprehensive and predictive understanding of the environmental health risks associated with this compound.
Q & A
Q. Methodological Considerations :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges is critical for isolating 5-OH-BaP from complex matrices like urine or blood.
- Quantification : Calibration with deuterated internal standards (e.g., 5-OH-BaP-d11) minimizes matrix effects.
- Limit of Detection (LOD) : Typical LODs range from 0.01–0.1 ng/mL for LC-MS/MS methods .
How does this compound’s metabolic activation differ from its parent compound benzo(a)pyrene (BaP)?
Advanced Research Focus
5-OH-BaP is a Phase I metabolite of BaP, formed via cytochrome P450 (CYP1A1/1B1)-mediated hydroxylation. Unlike BaP, which requires epoxidation to form carcinogenic diol-epoxides (e.g., BaP-7,8-diol-9,10-epoxide), 5-OH-BaP may directly interact with DNA or undergo further oxidation to quinone intermediates, generating reactive oxygen species (ROS) .
Q. Key Experimental Findings :
How should researchers address contradictory data on this compound’s carcinogenic potential?
Advanced Research Focus
Discrepancies in carcinogenicity data often arise from differences in:
Q. Resolution Strategy :
- Conduct comparative metabolomics to identify species-specific activation pathways.
- Use in silico docking studies to assess 5-OH-BaP’s binding affinity for DNA repair enzymes (e.g., OGG1) .
What experimental designs are optimal for studying this compound’s environmental persistence?
Basic Research Focus
For environmental fate studies:
- Photodegradation Assays : Expose 5-OH-BaP to UV light (λ = 254–365 nm) in aqueous matrices and quantify degradation products via LC-HRMS.
- Soil Sorption Experiments : Measure partition coefficients (Kd) using OECD Guideline 106 to assess mobility in different soil types .
Q. Advanced Considerations :
- Simulate real-world conditions (e.g., presence of humic acids) to evaluate bioavailability.
- Pair with microbial community analysis to identify biodegradation pathways .
How can researchers validate this compound’s role as a biomarker for PAH exposure?
Advanced Research Focus
Validation requires:
Cohort Studies : Correlate urinary 5-OH-BaP levels with occupational PAH exposure (e.g., firefighters, asphalt workers) using longitudinal sampling .
Confounding Factor Control : Adjust for smoking status and dietary PAH intake via questionnaire data.
Benchmarking : Compare sensitivity/specificity against established biomarkers like 1-hydroxypyrene .
Q. Data Interpretation :
- A 2002 study found a strong correlation (r = 0.82) between urinary 1-hydroxypyrene and 5-OH-BaP in PAH-exposed workers, suggesting co-exposure monitoring is feasible .
What are the critical knowledge gaps in this compound toxicology?
Q. Advanced Research Focus
- Epigenetic Effects : Limited data on DNA methylation or histone modification impacts.
- Transgenerational Toxicity : No studies on germline mutations or developmental effects.
- Ecotoxicology : Lack of chronic toxicity data for aquatic organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
